molecular formula C12H11F2NO2 B2902698 1-(2,4-Difluorophenyl)-4-methylpiperidine-2,6-dione CAS No. 883023-06-1

1-(2,4-Difluorophenyl)-4-methylpiperidine-2,6-dione

Cat. No.: B2902698
CAS No.: 883023-06-1
M. Wt: 239.222
InChI Key: AZZBPDLRDYEBGU-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-4-methylpiperidine-2,6-dione is a chemical compound characterized by the presence of a difluorophenyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)-4-methylpiperidine-2,6-dione typically involves the reaction of 2,4-difluoroaniline with a suitable piperidine derivative under controlled conditions. One common method includes the use of a cyclization reaction where the difluoroaniline is reacted with a diketone in the presence of a catalyst to form the piperidine ring . The reaction conditions often require a solvent such as dichloromethane and a temperature range of 0-50°C.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of impurities and increasing the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-4-methylpiperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

1-(2,4-Difluorophenyl)-4-methylpiperidine-2,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-4-methylpiperidine-2,6-dione involves its interaction with specific molecular targets. The difluorophenyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4-Difluorophenyl)-4-methylpiperidine-2,6-dione is unique due to its specific piperidine ring structure combined with the difluorophenyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-(2,4-difluorophenyl)-4-methylpiperidine-2,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2NO2/c1-7-4-11(16)15(12(17)5-7)10-3-2-8(13)6-9(10)14/h2-3,6-7H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZBPDLRDYEBGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)N(C(=O)C1)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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